Benzyl-PEG4-acid is a derivative of polyethylene glycol that features a benzyl protecting group and a carboxylic acid functional group. This compound is primarily utilized as a linker in various chemical and biological applications, particularly in the synthesis of complex molecules and drug delivery systems. The benzyl group acts as a protective moiety that can be removed under specific conditions, while the carboxylic acid group enables the formation of stable amide bonds with primary amines, facilitating further chemical modifications.
Benzyl-PEG4-acid falls under the category of polyethylene glycol derivatives, which are widely recognized for their biocompatibility and versatility in chemical synthesis. It is classified as a linker molecule due to its role in connecting various functional groups or biomolecules.
The synthesis of Benzyl-PEG4-acid can be accomplished through several methods, with the most common involving the reaction of benzyl alcohol with polyethylene glycol (PEG) under controlled conditions. This process typically includes the following steps:
The production often employs coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation during the synthesis process.
Benzyl-PEG4-acid has a molecular formula of C_{13}H_{26}O_{5} and features a linear structure typical of polyethylene glycol derivatives. The compound consists of a PEG backbone with a benzyl group attached to one end and a carboxylic acid functional group at the other.
The molecular weight of Benzyl-PEG4-acid is approximately 270.35 g/mol, and it exhibits hydrophilic properties due to the presence of the polyethylene glycol segment, which enhances its solubility in aqueous environments.
Benzyl-PEG4-acid participates in several significant chemical reactions:
Common reagents used in these reactions include EDC for activating carboxylic acids and palladium catalysts for hydrogenolysis processes .
In biochemical applications, Benzyl-PEG4-acid serves as a linker in Proteolysis Targeting Chimeras (PROTACs), which are designed to target specific proteins for degradation. The mechanism involves:
The inclusion of polyethylene glycol enhances the solubility and stability of PROTACs, thereby improving their pharmacokinetic properties and bioavailability.
Benzyl-PEG4-acid is typically presented as a colorless to pale yellow liquid or solid, depending on its purity and form.
The compound is hydrophilic due to its polyethylene glycol component, making it soluble in water and other polar solvents. Its carboxylic acid group allows it to participate in various chemical reactions, including esterification and amidation.
The melting point and boiling point data are not universally reported but can vary based on purity levels. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm its structure and purity .
Benzyl-PEG4-acid has diverse applications across scientific fields:
Benzyl-PEG4-acid (C₁₆H₂₄O₆; MW 312.36 g/mol; CAS 127457-64-1) is a monodispersed polyethylene glycol (PEG) linker featuring a benzyl group tethered to a tetraethylene glycol spacer and a terminal carboxylic acid [1] [5]. This water-soluble compound exemplifies the strategic integration of hydrophobic and hydrophilic domains, enabling precise molecular engineering of bioconjugates. Its terminal carboxyl group (–COOH; pKa ~4.5) facilitates efficient coupling with amines, alcohols, and other nucleophiles via amidation, esterification, or carbodiimide-mediated reactions, while the benzyl moiety provides π-π stacking capabilities and membrane interaction potential [1] [8].
Benzyl-PEG4-acid serves as a critical molecular "bridge" in modular therapeutic platforms, addressing three key challenges in drug delivery: solubility, steric optimization, and targeted release.
Solubility Enhancement: The tetraethylene glycol unit significantly increases aqueous solubility (>100 mg/mL in DMSO) of hydrophobic payloads. This property is exploited in PROTACs (PROteolysis TArgeting Chimeras), where Benzyl-PEG4-acid links E3 ubiquitin ligase ligands (e.g., thalidomide analogs) to target protein binders (e.g., kinase inhibitors). The PEG spacer prevents aggregation and ensures proper orientation of both functional domains [1] [3].
Steric Optimization: The 19.6 Å spacer length of PEG4 optimally positions payloads to avoid steric clashes. In antibody-drug conjugates (ADCs), this enables:
Targeted Release Mechanisms: The benzyl group enables secondary functionalization for stimuli-responsive cleavage. Examples include:
Table 1: Applications of Benzyl-PEG4-acid in Drug Conjugates
Conjugate Type | Target Payload | Key Functional Advantage |
---|---|---|
PROTACs | BRD4/BCL-XL inhibitors | Optimal distance for ternary complex formation |
Peptide-Drug Conjugates (PDCs) | Doxorubicin/Paclitaxel | Enhanced tumor penetration vs. antibodies |
Antibody-Oligonucleotide Conjugates (AOCs) | siRNA/ASO | Reduced off-target binding via PEG shielding |
Lipid Nanoparticles | mRNA vaccines | Stability during circulation (t₁/₂ extension) |
The development of Benzyl-PEG4-acid reflects three evolutionary phases in PEG linker technology:
Phase 1: Polydispersed PEGs (1990s–2000s)Early PEGylated therapeutics (e.g., PEG-asparaginase) used polydispersed PEGs (MW 2–40 kDa) with broad molecular weight distributions. Limitations included:
Phase 2: Monodispersed PEGs (2010s)Advances in solid-phase synthesis enabled precise PEG chains (e.g., PEG₄, PEG₁₂). Benzyl-PEG4-acid emerged as a key building block due to:
Phase 3: Functionalized PEGs (2020s–Present)Modern derivatives incorporate tailored functionalities:
Table 2: Milestones in PEG Linker Evolution
Era | Representative PEG Technology | Therapeutic Impact |
---|---|---|
1990s | PEGylated proteins (e.g., Adagen®) | Reduced renal clearance of enzymes |
2000s | Polydispersed PEG-lipids (DSPE-PEG2000) | Stealth lipid nanoparticles (COVID-19 vaccines) |
2010s | Monodispersed Benzyl-PEG4-acid | Homogeneous ADC/PROTAC development |
2020s | Cleavable PEG linkers (e.g., Benzyl-PEG4-Val-Cit) | Tumor-specific payload release |
The benzyl group specifically enhances cellular internalization via hydrophobic interactions with membranes – a property leveraged in self-assembling PDCs. For example, naproxen-dehydropeptide conjugates incorporating Benzyl-PEG4-acid form nanostructured hydrogels for sustained anti-inflammatory delivery [3]. Recent innovations include "smart" linkers where the benzyl ring is functionalized with azido or alkynyl groups for bioorthogonal payload docking, enabling modular assembly of multi-drug conjugates [7] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7